6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide, also known as JNJ-64619178, is a novel small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene transcription. BET proteins bind to acetylated lysine residues on histones, promoting the recruitment of transcriptional machinery and the expression of target genes. BET inhibitors disrupt this process by binding to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the suppression of gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. In cancer models, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of oncogenes. In models of inflammatory disorders, this compound has been shown to reduce inflammation and improve disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide has several advantages for lab experiments, including its potent activity against BET proteins, its selectivity for BET proteins over other bromodomain-containing proteins, and its favorable pharmacokinetic properties. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the development of 6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide and other BET inhibitors. One area of focus is the identification of biomarkers that can predict response to BET inhibition in cancer patients. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of BET inhibitors. Additionally, there is ongoing research to optimize the pharmacokinetic properties of BET inhibitors, such as increasing their solubility and bioavailability. Overall, this compound and other BET inhibitors have shown promising results in preclinical studies and hold great potential for the treatment of cancer and inflammatory disorders.
Synthesemethoden
The synthesis of 6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide involves a series of chemical reactions, starting with the reaction of 2-ethoxycyclohexanone with ethyl 2-bromoacetate to form the ester intermediate. The ester is then converted to the corresponding acid by hydrolysis, followed by coupling with 6-(difluoromethyl)pyrimidine-4-amine using a coupling reagent. The resulting intermediate is then treated with trifluoroacetic acid to remove the protecting group, yielding this compound in its final form.
Wissenschaftliche Forschungsanwendungen
6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory disorders. BET inhibitors have been shown to suppress the expression of oncogenes and pro-inflammatory genes by disrupting the binding of BET proteins to chromatin. In preclinical studies, this compound has demonstrated potent anti-tumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and solid tumors. Additionally, this compound has shown efficacy in preclinical models of inflammatory disorders, such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O2/c1-2-21-12-6-4-3-5-9(12)19-14(20)11-7-10(13(15)16)17-8-18-11/h7-9,12-13H,2-6H2,1H3,(H,19,20)/t9-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRXLSIWWBFVKZ-BXKDBHETSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCCC1NC(=O)C2=NC=NC(=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCCC[C@H]1NC(=O)C2=NC=NC(=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.